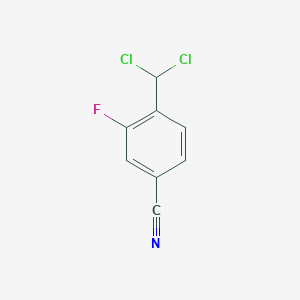

4-(Dichloromethyl)-3-fluorobenzonitrile

Description

4-(Dichloromethyl)-3-fluorobenzonitrile is a halogenated aromatic nitrile compound characterized by a benzene ring substituted with a fluorine atom at the 3-position, a nitrile group (-CN) at the para position, and a dichloromethyl (-CHCl₂) group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C8H4Cl2FN |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

4-(dichloromethyl)-3-fluorobenzonitrile |

InChI |

InChI=1S/C8H4Cl2FN/c9-8(10)6-2-1-5(4-12)3-7(6)11/h1-3,8H |

InChI Key |

ORYVBLBUHJIJNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-3-fluorobenzonitrile typically involves the introduction of the dichloromethyl and fluorine groups onto a benzonitrile core. One common method involves the reaction of 3-fluorobenzonitrile with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Dichloromethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The dichloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The dichloromethyl group can be oxidized to formyl or carboxyl groups under specific conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

- Substitution reactions yield various substituted benzonitriles.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in primary amines.

Scientific Research Applications

4-(Dichloromethyl)-3-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by altering electronic distribution. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dichloromethyl)-3-fluorobenzonitrile with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Halogenated Alkyl Groups (e.g., -CHCl₂, -CH₂Br): Increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Bromomethyl derivatives (e.g., 4-(Bromomethyl)-3-fluorobenzonitrile) are particularly useful in cross-coupling reactions . Amino Groups (e.g., -CH₂NH₂, -N(CH₃)₂): Improve solubility in polar solvents and enable hydrogen bonding, critical for drug-receptor interactions .

Biological Activity :

- Pyrazole- and pyrimidine-substituted analogs (e.g., compounds from and ) exhibit targeted bioactivity, such as GLUT1 inhibition or antiviral effects, due to their heterocyclic moieties .

- Dichloromethyl and bromomethyl derivatives are preferred in agrochemical synthesis for their stability and lipophilicity .

Synthetic Utility: Bromomethyl derivatives serve as key intermediates in Suzuki-Miyaura and Buchwald-Hartwig couplings . Aminomethyl variants are precursors for Schiff base formation or amide bond construction in peptide mimetics .

Research Findings and Trends

- Pharmaceutical Applications : Fluorobenzonitrile derivatives with pyrimidine or pyrazole substituents are under investigation for kinase inhibition and anticancer activity. For example, compound 10a () showed 76% yield and high purity (>90% by HPLC), critical for preclinical studies .

- Agrochemical Relevance : Dichloromethyl and bromomethyl analogs are leveraged in pesticide synthesis due to their resistance to metabolic degradation .

- Emerging Trends : Fluorinated nitriles are gaining attention in materials science, particularly in liquid crystals and OLEDs, where electron-withdrawing groups enhance charge transport .

Biological Activity

4-(Dichloromethyl)-3-fluorobenzonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of 4-(Dichloromethyl)-3-fluorobenzonitrile features a fluorine atom and a dichloromethyl group attached to a benzonitrile core. This unique structure may influence its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that 4-(Dichloromethyl)-3-fluorobenzonitrile exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Properties

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that 4-(Dichloromethyl)-3-fluorobenzonitrile can target pathways involved in tumor growth, although detailed mechanisms remain under investigation.

The biological activity of 4-(Dichloromethyl)-3-fluorobenzonitrile is attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. The presence of the chloromethyl group facilitates these interactions, potentially leading to the modulation of enzyme activity or receptor binding.

Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that 4-(Dichloromethyl)-3-fluorobenzonitrile exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Studies : In a recent investigation, the compound was shown to induce apoptosis in breast cancer cell lines (MCF-7), with IC50 values around 25 µM after 48 hours of treatment.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Results : The compound demonstrated potent activity against multi-drug resistant strains, indicating its potential role in treating infections caused by resistant bacteria.

-

Case Study on Cancer Cell Lines :

- Objective : To assess the effect on cancer cell proliferation.

- Results : Treatment with 4-(Dichloromethyl)-3-fluorobenzonitrile resulted in reduced viability in several cancer cell lines, supporting further exploration as an anticancer agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2F N |

| Antimicrobial MIC (S. aureus) | 10-50 µg/mL |

| Anticancer IC50 (MCF-7) | ~25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.